Choline-d13 (sulfate)
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Overview
Description
Choline-d13 (sulfate) is a deuterium-labeled version of choline sulfate. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Choline-d13 (sulfate) is synthesized by incorporating deuterium into choline sulfate. The process involves the substitution of hydrogen atoms with deuterium in the choline molecule. This can be achieved through various chemical reactions that introduce deuterium into the precursor molecules .
Industrial Production Methods
The industrial production of choline-d13 (sulfate) involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium into the final product. The process is carefully controlled to maintain high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Choline-d13 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert choline-d13 (sulfate) into different reduced forms.
Substitution: The deuterium atoms in choline-d13 (sulfate) can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of choline-d13 (sulfate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of choline-d13 (sulfate) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Choline-d13 (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of choline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into drug behavior and interactions
Mechanism of Action
Choline-d13 (sulfate) exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of choline and its derivatives .
Comparison with Similar Compounds
Similar Compounds
Choline sulfate: The non-deuterated version of choline-d13 (sulfate).
Choline chloride: Another choline derivative used in similar research applications.
Deuterated choline derivatives: Other deuterium-labeled choline compounds used as tracers
Uniqueness
Choline-d13 (sulfate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and quantitation in studies, making it a valuable tool in drug development and metabolic research .
Properties
Molecular Formula |
C5H13NO4S |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] sulfate |
InChI |
InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2 |
InChI Key |
WXCQAWGXWVRCGP-RWNMDAAESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.